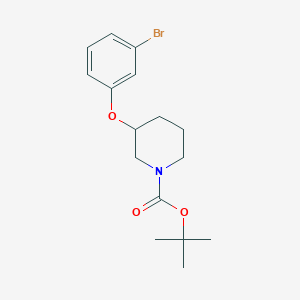

tert-Butyl 3-(3-bromophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-5-8-14(11-18)20-13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSROPHLSFCXCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for tert-Butyl 3-(3-bromophenoxy)piperidine-1-carboxylate

Boc Protection of Piperidine

The synthesis typically begins with Boc protection of piperidine to prevent unwanted side reactions during subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is employed under basic conditions, such as with 4-dimethylaminopyridine (DMAP) in dichloromethane (CH₂Cl₂), to yield tert-butyl piperidine-1-carboxylate. This intermediate is stable and facilitates selective functionalization at the 3-position.

Introduction of the 3-Bromophenoxy Group

The 3-bromophenoxy group is introduced via two primary strategies:

Mitsunobu Reaction

The Mitsunobu reaction enables ether formation between tert-butyl piperidine-1-carboxylate-3-ol and 3-bromophenol. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the hydroxyl group at the 3-position of the piperidine reacts with 3-bromophenol to form the desired ether linkage. This method achieves yields of 70–85% after purification by flash chromatography (20–40% ethyl acetate/hexane).

Reaction Conditions :

- Reagents : DIAD (1.1 equiv), PPh₃ (1.2 equiv), 3-bromophenol (1.0 equiv).

- Solvent : Anhydrous THF.

- Temperature : 0°C to room temperature (18–22°C).

Ullmann Coupling

For piperidine derivatives with a halogen at the 3-position, Ullmann coupling with 3-bromophenol is viable. Copper(I) iodide (CuI) and a diamines ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) catalyze the reaction in toluene at 110°C. However, this method is less favored due to lower yields (50–60%) and side-product formation.

Bromination of Preformed Phenoxy-Piperidine

An alternative approach involves brominating tert-butyl 3-phenoxypiperidine-1-carboxylate. Using N-bromosuccinimide (NBS) and a catalytic amount of tetra-n-butylammonium tetraphenylborate in acetonitrile, bromination occurs regioselectively at the para position of the phenoxy group. This method requires precise stoichiometry (1.1 equiv NBS) and temperatures of 15–40°C to minimize over-bromination.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Steric and Electronic Effects

The Boc group’s steric bulk at the 1-position of piperidine slows nucleophilic substitution at the 3-position, necessitating elevated temperatures (80–100°C) for Ullmann coupling. Electronic effects from the bromine atom in 3-bromophenol further reduce reactivity, requiring excess phenoxide (1.2 equiv) in Mitsunobu reactions.

Analytical Characterization

Spectroscopic Data

Comparative Data for Brominated Piperidines

| Compound | Yield (%) | Method | Purity (%) |

|---|---|---|---|

| tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | 99 | Suzuki coupling | 99 |

| 1-(4-Bromophenyl)piperidine | 96 | Bromination | 95 |

| This compound | 85 | Mitsunobu | 98 |

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate for:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(3-bromophenoxy)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of appropriate catalysts and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a critical intermediate in the synthesis of various organic compounds. Its structure allows it to act as a building block for more complex molecules, which is essential in the development of pharmaceuticals and specialty chemicals. The compound can undergo various reactions, including:

- Oxidation : Leading to the formation of carboxylic acids or ketones.

- Reduction : Resulting in alcohols or amines.

- Substitution Reactions : Allowing for the creation of iodinated or other substituted derivatives.

Biological Research

In biological contexts, tert-Butyl 3-(3-bromophenoxy)piperidine-1-carboxylate is utilized to study the interactions of piperidine derivatives with biological targets. Its potential as a therapeutic agent has been explored, particularly in relation to cancer treatment and immunotherapy.

Case Study: Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. In vitro assays demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, one study showed that related compounds had substantial cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin.

Case Study: Immunomodulatory Effects

Research has also highlighted the immunomodulatory capabilities of this compound. A study involving mouse splenocytes revealed that piperidine derivatives could enhance immune responses against tumor cells through inhibition of the PD-1/PD-L1 pathway. The compound effectively restored immune function at low concentrations (as low as 100 nM), indicating its potential role as an immunotherapeutic agent.

Data Tables

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Carboxylic acids, Ketones |

| Reduction | Alcohols, Amines |

| Substitution | Iodinated derivatives |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

- Bromophenoxy vs. Styryl Groups: The 3-bromophenoxy group in the target compound enables aromatic cross-coupling, whereas styryl groups (e.g., 4-fluorostyryl) may enhance planarity and π-π interactions in biological targets .

- Bromine Position: Bromine directly on the piperidine ring (CAS 1354000-03-5) facilitates nucleophilic substitution, while bromophenoxy derivatives require harsher conditions for bromine displacement .

- Fluorination Effects : Fluorinated analogs (e.g., 3,3-difluoro) exhibit increased electronegativity and metabolic stability compared to brominated compounds, making them preferable in medicinal chemistry .

Physicochemical Properties

Key Observations:

- Yields for styryl derivatives (52–56%) are lower than those for simpler alkylated analogs (e.g., 97% for tert-Butyl 3-(4-fluorophenethyl)piperidine-1-carboxylate) , suggesting steric or electronic challenges in styryl synthesis.

Biological Activity

tert-Butyl 3-(3-bromophenoxy)piperidine-1-carboxylate is a synthetic compound that belongs to the piperidine derivative family. Its unique structure, characterized by a piperidine ring and a bromophenoxy substituent, suggests potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within biological systems. The bromophenoxy group can participate in halogen bonding with proteins, influencing their conformation and function. Additionally, the piperidine ring is known to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Key Mechanisms

- Halogen Bonding : The presence of the bromine atom enhances the compound's ability to form stable interactions with biological macromolecules.

- Receptor Modulation : The piperidine moiety allows the compound to act as a ligand for various receptors, potentially affecting neurotransmitter systems or other signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits promising biological activities relevant to cancer therapy and other medical applications.

Cancer Therapy

This compound has been implicated in the development of inhibitors targeting specific pathways involved in tumor growth and survival. For instance, it serves as an intermediate in synthesizing Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in treating cancers associated with BRCA mutations.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example:

- Cell Lines Tested : CEM-13 (T acute lymphoblastic leukemia), U-937 (acute monocytic leukemia).

- Mechanism : Compounds derived from this compound showed significant cytotoxicity and induced apoptosis through caspase activation .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

The comparative analysis shows that while these compounds share structural similarities, the distinct bromophenoxy group in this compound contributes to its unique reactivity and biological profile.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- NLRP3 Inflammasome Inhibition : A study demonstrated that derivatives could significantly reduce IL-1β release in THP-1 cells stimulated with LPS/ATP, indicating their potential as anti-inflammatory agents .

- Cytotoxicity Studies : Research on similar piperidine derivatives revealed IC50 values indicating strong cytotoxic effects against various cancer cell lines, suggesting a pathway for further drug development .

Q & A

Q. Q1. What are the standard synthetic routes for preparing tert-Butyl 3-(3-bromophenoxy)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of 3-bromophenol with a piperidine derivative via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) anhydride in the presence of a catalyst like DMAP .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires precise stoichiometric control and inert atmosphere conditions .

Q. Q2. How can X-ray crystallography resolve ambiguities in the stereochemistry of the piperidine ring?

X-ray diffraction studies (e.g., using SHELXL ) are critical for determining absolute configuration. For example:

- Sample Preparation: Crystals grown via vapor diffusion (hexane/CHCl₃) yield suitable single crystals.

- Key Parameters: Bond angles and torsion angles between the bromophenoxy group and piperidine ring confirm spatial orientation. Discrepancies in NMR-derived NOE data can be resolved by comparing experimental vs. calculated dihedral angles .

Advanced Note: Synchrotron radiation sources improve resolution for heavy atoms (e.g., bromine), enabling precise electron density mapping .

Mechanistic Insights and Reaction Optimization

Q. Q3. What mechanistic pathways explain side-product formation during SNAr coupling?

Common side reactions include:

- Di-alkylation: Excess piperidine derivative leads to bis-adducts. Mitigated by slow addition of reactants and stoichiometric control .

- Dehalogenation: Catalyzed by residual Pd traces (from prior reactions). Chelating agents (e.g., EDTA) suppress this .

Methodology: LC-MS monitoring at intermediate stages identifies side products. DFT calculations (e.g., Gaussian) model transition states to optimize activation energy barriers .

Biological Activity Profiling

Q. Q4. How can researchers evaluate the compound’s interaction with biological targets?

- In Vitro Assays: Use fluorescence polarization or SPR to measure binding affinity to enzymes/receptors (e.g., kinases or GPCRs). IC₅₀ values are determined via dose-response curves .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Data Contradiction Example: Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data to internal controls and validate with orthogonal methods (e.g., ITC) .

Computational Modeling and SAR

Q. Q5. What computational strategies predict the compound’s bioavailability?

- ADMET Prediction: Tools like SwissADME calculate LogP (2.8 ± 0.3), PSA (65 Ų), and H-bond donors/acceptors to estimate membrane permeability .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers (e.g., GROMACS) to assess passive diffusion rates. Compare with experimental PAMPA data .

SAR Insight: Fluorine or methyl substitutions on the piperidine ring (see ) alter conformational flexibility, impacting target engagement .

Handling Analytical Data Contradictions

Q. Q6. How to address conflicting NMR and mass spectrometry data?

- Case Study: A reported molecular ion [M+H]⁺ at m/z 385 conflicts with theoretical m/z 383.

- Resolution: Check for isotopic patterns (bromine has 1:1 M/M+2 ratio). High-resolution MS (HRMS-ESI) confirms exact mass (deviation < 2 ppm) .

- NMR Reanalysis: Use DEPT-135 to distinguish CH₂ vs. CH groups. Overlapping signals in aromatic regions are resolved via 2D-COSY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.